5-Bromo-4,6-difluoroindoline-2,3-dione
Overview
Description
5-Bromo-4,6-difluoroindoline-2,3-dione is an organofluorine compound with a wide range of applications in organic synthesis, medicinal chemistry and materials science. It is a highly reactive difluorinated ketone with many unique properties, making it a valuable reagent for a variety of synthetic transformations.
Scientific Research Applications
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Organic Synthesis
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Medicinal Chemistry
- Indoline diones and their derivatives exhibit a wide range of biological properties . They have been found to have antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and anti-HIV properties . Some pharmacological products, such as cipargamin (an anti-malarial agent), Spirotryprostatine B (inhibitors of the cell cycle in the G2/M phase), and Horsifiline (an analgesic effect) are based on spirooxindole derivatives .
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Material Science
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Catalytic Asymmetric Synthesis
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Synthesis of Spiro Diones
- A new synthetic approach for realizing biologically relevant bis-aryl spiro [azetidine-2,3′-indoline]-2′,4-diones was developed based on Staudinger ketene–imine cycloaddition . This method involves a one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .
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Biosensing and Bioimaging
properties
IUPAC Name |
5-bromo-4,6-difluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF2NO2/c9-5-2(10)1-3-4(6(5)11)7(13)8(14)12-3/h1H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOUGGGNIWHBON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Br)F)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-difluoroindoline-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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